(1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
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Overview
Description
The compound (1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a complex organic molecule featuring multiple functional groups, including oxadiazole, pyrazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of an appropriate hydrazide with an acyl chloride or carboxylic acid derivative under dehydrating conditions.
Synthesis of the Pyrazole Ring: This step often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Coupling Reactions: The oxadiazole and pyrazole intermediates are then coupled with a substituted phenyl ring through a series of nucleophilic substitution reactions.
Final Assembly: The piperazine moiety is introduced via nucleophilic substitution, often using a piperazine derivative and a suitable leaving group on the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the ethyl group or other susceptible sites.
Reduction: Reduction reactions could target the oxadiazole or pyrazole rings.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Halogenated intermediates and strong bases or acids are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, serving as an intermediate in the synthesis of various heterocyclic compounds.
Biology
Biologically, the compound may be investigated for its interactions with enzymes or receptors, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, (1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone could be explored for its therapeutic potential in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
Industrially, the compound might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for (1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone would depend on its specific biological target. Generally, it could interact with proteins or nucleic acids, modulating their function through binding interactions. The molecular targets might include enzymes, receptors, or ion channels, and the pathways involved could range from signal transduction to metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone
- (1-(4-(5-ethyl-1,2,4-thiadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of (1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone lies in its specific combination of functional groups, which may confer distinct biological activity or chemical reactivity compared to similar compounds. The presence of the fluorophenyl and ethyl-oxadiazole groups, in particular, could influence its pharmacokinetic properties and binding affinity to biological targets.
Properties
IUPAC Name |
[1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazol-3-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O2/c1-2-22-26-23(28-33-22)17-3-7-20(8-4-17)31-12-11-21(27-31)24(32)30-15-13-29(14-16-30)19-9-5-18(25)6-10-19/h3-12H,2,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUUEWWJVPVNAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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